N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The molecule features a 4-chlorophenylacetamide group at position 7 and an allyl substituent (CH₂=CHCH₂-) at position 5 of the oxazepine ring. The allyl group introduces a reactive alkene functionality, which may influence conformational flexibility and intermolecular interactions compared to analogs with saturated alkyl chains .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h4-10,13H,1,11-12,14H2,2-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJGDCPGFOWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis methodologies, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C20H22ClN2O3
- Molecular Weight : 370.85 g/mol
- IUPAC Name : this compound
The structural features include an allyl group and a chlorophenyl moiety that may contribute to its biological activity.
Anticonvulsant Activity
Several studies have explored the anticonvulsant properties of compounds with similar structural motifs. For instance:
- Mechanism of Action : Research indicates that compounds with oxazepin structures may interact with voltage-gated sodium channels (VGSCs) and GABA receptors. Docking studies suggest these compounds bind to VGSCs similarly to established anticonvulsants like phenytoin and carbamazepine .
- In Vivo Studies : In animal models, certain derivatives demonstrated significant anticonvulsant effects in the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example, compounds with similar structures showed effective doses (ED50) ranging from 15.2 mg/kg to 50.8 mg/kg in various seizure models .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy:
- Cell Line Studies : Preliminary studies suggest that derivatives of oxazepin exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to N-(5-allyl...) have shown activity against leukemia cell lines with growth inhibition values (GI50) in the nanomolar range .
- Mechanisms of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells, although specific pathways for N-(5-allyl...) remain to be elucidated.
Synthesis and Derivatives
The synthesis of N-(5-allyl...) typically involves multi-step organic reactions including:
- Formation of the Oxazepin Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Allylation and Acetylation : The introduction of the allyl group and subsequent acetylation steps are crucial for achieving the final structure.
Comparative Biological Activity Table
| Compound | Activity Type | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound A | Anticonvulsant | 15.2 | |
| Compound B | Anticancer (Leukemia) | 10 nM GI50 | |
| N-(5-allyl...) | Anticonvulsant | TBD | This study |
Case Study 1: Anticonvulsant Evaluation
A study evaluated a series of oxazepin derivatives including N-(5-allyl...). The results indicated that modifications to the side chains significantly affected anticonvulsant potency.
Case Study 2: Anticancer Screening
Another investigation screened various derivatives against breast cancer cell lines. The findings suggested that structural variations influenced cytotoxicity levels significantly.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Allyl vs. In contrast, the ethyl group’s saturated chain may improve metabolic stability but reduce binding affinity in certain targets due to lower polarity .
- Molecular Weight : The allyl derivative’s higher molecular weight (~398.9 vs. 386.9) could marginally affect solubility and diffusion rates.
Broader Context of Benzoxazepine Derivatives
Benzoxazepines are a scaffold of interest in medicinal chemistry due to their versatility in targeting enzymes and receptors. Key comparisons include:
- Substituent Position : Modifications at position 5 (allyl, ethyl, or other groups) directly impact the oxazepine ring’s puckering and interaction with hydrophobic pockets.
- Acetamide Moieties : The 4-chlorophenylacetamide group is conserved in both compounds, suggesting a shared pharmacophore for target engagement. This group’s electron-withdrawing chlorine atom may enhance binding to electron-rich regions in biological targets .
Research Findings and Implications
Structural Analysis
Crystallographic studies (e.g., using SHELX software ) could resolve conformational differences between the allyl and ethyl derivatives. The allyl group’s planar alkene might promote π-stacking with aromatic residues in proteins, whereas the ethyl group’s flexibility could favor hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
